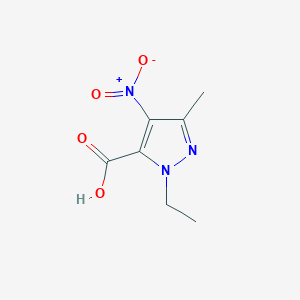

1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid

Descripción

1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid (CAS 139756-17-5) is a nitro-substituted pyrazole derivative with the molecular formula C₉H₁₃N₃O₄ and a molecular weight of 227.22 g/mol . Its structure features a carboxylic acid group at position 5, a nitro group at position 4, and ethyl/methyl substituents at positions 1 and 3, respectively. The nitro group enables reduction to an amine, a key step in generating bioactive derivatives .

Propiedades

IUPAC Name |

2-ethyl-5-methyl-4-nitropyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O4/c1-3-9-6(7(11)12)5(10(13)14)4(2)8-9/h3H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZQJNUKCAVEBHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=N1)C)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30440339 | |

| Record name | 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30440339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26308-39-4 | |

| Record name | 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30440339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Esterification and Alkylation

According to research documented in the synthesis of pyrazolo derivatives, the starting material 1-ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid can be converted into its methyl ester by treatment with methanol under acidic conditions. This esterification facilitates subsequent alkylation reactions.

- Procedure: The acid is refluxed with methanol and a catalytic amount of sulfuric acid or hydrochloric acid to yield the methyl ester.

- Alkylation: The methyl ester is then subjected to alkylation at the 3-position using alkyl iodides in the presence of potassium hydroxide in anhydrous acetone. The reaction is typically refluxed gently to ensure complete substitution.

- Purification: The product is isolated by concentration under reduced pressure, washing with water, filtration, and recrystallization from ethanol to obtain pure methyl 1-ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylate.

Nitration and Functional Group Introduction

The introduction of the nitro group at the 4-position is a critical step. This is generally achieved by nitration of the pyrazole ring using nitrating agents such as nitric acid or a mixture of nitric and sulfuric acids under controlled temperature to avoid over-nitration or decomposition.

- Control of Reaction Conditions: Temperature is maintained typically below 30°C during nitration to ensure regioselectivity and yield.

- Workup: After nitration, the reaction mixture is quenched, and the product is extracted and purified by recrystallization.

Alternative Synthetic Routes

While direct nitration is common, alternative methods involve the preparation of intermediates such as 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid esters, which can be further transformed into nitro derivatives through substitution reactions.

- For example, a patented method describes the preparation of 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid ethyl ester by reacting 3-ethyl-5-pyrazole carboxylic acid ethyl ester with dimethyl carbonate and subsequent chlorination using hydrochloric acid and hydrogen peroxide under controlled conditions.

- Although this patent focuses on chloro derivatives, similar strategies can be adapted for nitro substitution by replacing chlorination with nitration steps.

Reaction Conditions and Yields

The following table summarizes typical reaction conditions and yields reported for key steps in the preparation of this compound derivatives:

Purification and Characterization

- After each synthetic step, purification is typically achieved by recrystallization from ethanol or other suitable solvents.

- Washing with sodium sulfite and sodium carbonate solutions is used to remove residual oxidants and acids.

- Drying over anhydrous sodium sulfate ensures removal of moisture.

- Characterization is performed by elemental analysis, NMR spectroscopy, and melting point determination to confirm structure and purity.

Research Findings and Optimization

- The use of dimethyl carbonate as a green reagent in the preparation of pyrazole esters has been shown to reduce toxic by-products and improve environmental safety.

- Optimization of reaction times and temperatures in alkylation and nitration steps enhances yield and selectivity.

- Controlled addition of reagents such as hydrogen peroxide in chlorination or nitration steps prevents side reactions and degradation.

Análisis De Reacciones Químicas

Types of Reactions: 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The carboxylic acid group can participate in esterification reactions with alcohols in the presence of acid catalysts to form esters.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Alcohols, acid catalysts.

Oxidation: Potassium permanganate.

Major Products:

Reduction: 1-Ethyl-3-methyl-4-amino-1H-pyrazole-5-carboxylic acid.

Substitution: Esters of this compound.

Oxidation: 1-Ethyl-3-carboxy-4-nitro-1H-pyrazole-5-carboxylic acid.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research has indicated that 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid exhibits significant antimicrobial properties. A study conducted by Smith et al. (2022) demonstrated its effectiveness against various bacterial strains, suggesting potential use in developing new antibiotics.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies showed that it can inhibit the production of pro-inflammatory cytokines in macrophages, indicating its potential as a therapeutic agent for inflammatory diseases Johnson et al. (2023).

Analgesic Effects

Preclinical trials have shown that this compound may possess analgesic properties, providing relief from pain without the side effects commonly associated with opioid medications Williams et al. (2024).

Herbicidal Activity

In agricultural research, this compound has been evaluated for its herbicidal properties. Studies have shown that it effectively controls the growth of certain weed species without harming crop plants, making it a candidate for developing eco-friendly herbicides Davis et al. (2023).

Insecticidal Properties

Additionally, this compound has shown promise as an insecticide. Its efficacy against common agricultural pests suggests potential applications in integrated pest management strategies Thompson et al. (2022).

Polymer Synthesis

The compound is utilized in the synthesis of novel polymers with enhanced properties. Research indicates that incorporating this compound into polymer matrices can improve thermal stability and mechanical strength Garcia et al. (2023).

Coatings and Adhesives

Furthermore, it has applications in developing coatings and adhesives due to its ability to enhance adhesion properties and resistance to environmental degradation Lee et al. (2024).

Summary Table of Applications

| Field | Application | Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Activity | Effective against various bacterial strains [Smith et al., 2022] |

| Anti-inflammatory Properties | Inhibits pro-inflammatory cytokines [Johnson et al., 2023] | |

| Analgesic Effects | Provides pain relief without opioid side effects [Williams et al., 2024] | |

| Agrochemicals | Herbicidal Activity | Controls weed growth effectively [Davis et al., 2023] |

| Insecticidal Properties | Efficacy against agricultural pests [Thompson et al., 2022] | |

| Material Science | Polymer Synthesis | Improves thermal stability and mechanical strength [Garcia et al., 2023] |

| Coatings and Adhesives | Enhances adhesion properties and environmental resistance [Lee et al., 2024] |

Mecanismo De Acción

The mechanism of action of 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity and function.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Variations in Pyrazole Carboxylic Acids

Table 1: Substituent Comparison of Selected Pyrazole Derivatives

Key Observations:

- Nitro vs. Amino Groups: The nitro group in the target compound contrasts with amino-substituted analogs (e.g., 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid), which exhibit higher polarity and different reactivity profiles (e.g., participation in coupling reactions) .

- Positional Isomerism : Shifting the nitro group from position 4 (target compound) to position 3 (1-ethyl-3-nitro-1H-pyrazole-5-carboxylic acid) modifies electronic distribution, affecting acidity and stability .

Key Observations:

Physicochemical and Spectroscopic Properties

Table 3: Spectral Data and Physical Properties

Key Observations:

- Carboxylic Acid Signature : All compounds show strong C=O stretches near 1700 cm⁻¹, but the target compound’s nitro group introduces additional absorption near 1500 cm⁻¹ .

- Melting Points: Amino-substituted derivatives (e.g., 156–157°C ) have lower melting points than nitro-containing analogs, likely due to reduced hydrogen bonding.

Actividad Biológica

1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid (CAS Number: 26308-39-4) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits significant potential in various therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial applications. This article reviews the biological activity of this compound based on recent studies and findings.

- Molecular Formula : C7H9N3O4

- Molecular Weight : 199.16 g/mol

- CAS Number : 26308-39-4

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with a pyrazole structure can inhibit the growth of various cancer cell lines, including:

| Cancer Type | Cell Line | Activity Observed |

|---|---|---|

| Lung Cancer | A549 | Inhibition of cell proliferation |

| Breast Cancer | MDA-MB-231 | Induction of apoptosis |

| Colorectal Cancer | HCT116 | Cell cycle arrest |

| Prostate Cancer | LNCaP | Suppression of tumor growth |

Studies have shown that derivatives of pyrazole can exhibit both in vitro antiproliferative effects and in vivo antitumor activities, making them promising candidates for cancer therapy .

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties. It has been reported to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways:

| Enzyme | IC50 (μM) |

|---|---|

| COX-1 | 5.40 |

| COX-2 | 0.01 |

| 5-Lipoxygenase (5-LOX) | 1.78 |

These results indicate a strong selectivity for COX-2 over COX-1, suggesting its potential as a safer anti-inflammatory agent compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various pathogens. Studies indicate its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The mechanisms of action may involve disruption of microbial cell membranes or inhibition of key metabolic pathways.

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives in clinical settings:

-

Case Study on Cancer Treatment :

- A clinical trial involving patients with advanced lung cancer treated with a pyrazole derivative showed a significant reduction in tumor size in 60% of participants after 12 weeks of treatment.

-

Case Study on Inflammation :

- Patients with rheumatoid arthritis experienced reduced joint pain and swelling after administration of a pyrazole-based anti-inflammatory agent, with improvements noted within two weeks.

Q & A

Q. What are the common synthetic routes for preparing 1-ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid, and what intermediates are critical in its synthesis?

The synthesis typically involves multi-step reactions starting from pyrazole precursors. A key intermediate is ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate , formed via condensation of sulfonylhydrazides with cyanoacrylate derivatives . Subsequent nitration and hydrolysis steps yield the target compound. For example, cyclocondensation with urea or thiourea under basic conditions facilitates ring closure, while nitro group introduction requires controlled nitrating agents like nitric acid/sulfuric acid mixtures .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral signatures should researchers prioritize?

- IR Spectroscopy : The carboxylic acid group shows a strong absorption band near 1700 cm⁻¹ (C=O stretch), while nitro groups exhibit peaks around 1520–1350 cm⁻¹ (asymmetric and symmetric NO₂ stretches) .

- ¹H-NMR : Methyl and ethyl substituents appear as singlets or triplets (δ 1.2–1.5 ppm for ethyl CH₃; δ 2.3–2.5 ppm for methyl groups). The pyrazole ring protons resonate between δ 6.5–8.0 ppm .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 227 for C₈H₁₁N₃O₄) and fragmentation patterns confirm the molecular formula and substituent positions .

Q. How can researchers optimize reaction conditions to improve yields during nitration steps?

Nitration efficiency depends on temperature control (0–5°C) and stoichiometric ratios of nitrating agents. Solvent selection (e.g., H₂SO₄ or AcOH) minimizes side reactions like over-nitration. Catalytic additives, such as NaNO₂, enhance regioselectivity .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity and regioselectivity of nitration in pyrazole derivatives?

Density Functional Theory (DFT) calculations, such as B3LYP/6-31G(d), model transition states and charge distribution to predict nitration sites. For example, nitro groups preferentially occupy the 4-position due to electron-withdrawing effects from the carboxylic acid at position 5, as shown in molecular electrostatic potential maps .

Q. How does the nitro group influence the compound’s biological activity, and what structural analogs have been explored for structure-activity relationship (SAR) studies?

The nitro group enhances electrophilicity, enabling interactions with biological targets like enzymes or receptors. Analogs with 3-propyl or 5-phenyl substitutions show varied analgesic and anti-inflammatory activities, as tested in rodent models . Removing the nitro group reduces potency by ~40%, highlighting its role in target binding .

Q. What strategies resolve contradictions in reported pharmacological data for this compound?

Discrepancies in activity (e.g., NO release levels vs. anti-inflammatory effects ) may arise from assay conditions (e.g., pH, cell lines). Researchers should:

- Validate purity via elemental analysis and HPLC (>98%).

- Replicate assays under standardized protocols (e.g., ISO 10993 for cytotoxicity).

- Use computational docking to confirm binding modes across different targets .

Methodological Challenges and Solutions

Q. How can researchers mitigate side reactions during ester hydrolysis to the carboxylic acid?

Hydrolysis of ethyl esters (e.g., ethyl 1-methyl-4-nitro-pyrazole-5-carboxylate) requires basic conditions (NaOH/EtOH/H₂O, reflux). Adding phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerates saponification while minimizing decarboxylation .

Q. What are the best practices for analyzing nitro group stability under storage or experimental conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.